2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide
Description
Historical Development of Pyrimidine Acetamides in Medicinal Chemistry
The synthesis of pyrimidine-acetamide hybrids traces its origins to mid-20th-century advancements in heterocyclic chemistry. Early work by Shaw and Sugowdz (1953) demonstrated the catalytic hydrogenation of isooxazole derivatives to yield pyrimidine structures, establishing foundational methods for nitrogen-containing heterocycles. This period saw limited exploration of acetamide conjugates, with research focused primarily on parent pyrimidine systems.
The 21st century marked a paradigm shift, as evidenced by Kaur et al. (2022), who documented over 1,200 pyrimidine derivatives synthesized between 2010-2023. Bis-pyrimidine acetamides emerged as a distinct subclass following Padmaja et al.'s (2017) development of Claisen-Schmidt condensation protocols. These methods enabled systematic variation of substituents while preserving the acetamide pharmacophore, accelerating structure-activity relationship (SAR) studies.
Key milestones in pyrimidine-acetamide development include:
Significance of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide in Heterocyclic Research
This compound's structural features make it a paradigm for modern pyrimidine-acetamide research:
- Pyrimidine Core : The 4-pyrimidinyl oxygen creates hydrogen bonding potential critical for biological target engagement
- 6-Methyl Group : Enhances lipophilicity while maintaining planarity for π-π stacking interactions
- Phenyl Substituent : Provides aromatic surface area for van der Waals interactions in protein binding pockets
- Acetamide Linker : Serves as a flexible spacer enabling conformational adaptation to biological targets
Properties
IUPAC Name |
2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(18-8-11(14)17)16-13(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHXJJNMMULODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide typically involves the reaction of 6-methyl-2-phenyl-4-pyrimidinol with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrimidinol is replaced by the acetamide group.
Starting Materials: 6-Methyl-2-phenyl-4-pyrimidinol and chloroacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete. The product is isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce dihydropyrimidine derivatives, and substitution reactions can result in various substituted acetamide derivatives.
Scientific Research Applications
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide can be compared with other pyrimidine derivatives:
6-Methyl-2-phenyl-4-pyrimidinol: The parent compound, which lacks the acetamide group.
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]ethanol: A similar compound where the acetamide group is replaced by an ethanol group.
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propionamide: A derivative with a propionamide group instead of acetamide.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a methyl group and a phenyl group, linked via an ether bond to an acetamide moiety. This unique structure is believed to contribute to its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins.
Inhibition of COX Enzymes:
Research indicates that several pyrimidine derivatives exhibit significant inhibition against COX-1 and COX-2 enzymes. For example, compounds similar to this compound have shown IC50 values indicating effective suppression of COX activity:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that modifications in the substituents on the pyrimidine ring can enhance anti-inflammatory activity by increasing selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Activity
The analgesic properties of this compound have been evaluated through various pain models, including carrageenan-induced paw edema and formalin tests in rodents. The results indicated that the compound significantly reduced pain responses, comparable to established analgesics like indomethacin.
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of electron-donating groups on the pyrimidine ring enhances the biological activity of these compounds. Specifically, substituents such as methyl and phenyl groups have been shown to increase potency against inflammatory pathways.
Key Findings:
- Electron-donating Substituents: Increase lipophilicity and improve binding affinity to COX enzymes.
- Pyrimidine Derivatives: Modifications at positions 2 and 4 are critical for enhancing anti-inflammatory effects.
Case Studies
In a comparative study involving various pyrimidine derivatives, it was found that specific modifications led to enhanced anti-inflammatory activities:
- Compound A: Exhibited an ED50 value of 9.17 μM in reducing edema compared to indomethacin.
- Compound B: Demonstrated a superior effect with an ED50 value of 8.23 μM, indicating its potential as a lead compound for further development.
Q & A
Q. What are the validated synthetic routes for 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Coupling reactions : Reacting pyrimidine intermediates with acetamide derivatives under alkaline or acidic conditions.
- Solvent and catalyst selection : Polar aprotic solvents (e.g., NMP) and catalysts like Pd/C or NaBH₄ improve efficiency.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization ensures high purity .
Critical factors : Temperature control (e.g., 120°C for condensation) and stoichiometric ratios minimize side products. Yields range from 31% to 85% depending on optimization .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic ring conformations.
- HPLC : Purity assessment (>95% required for biological assays).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Note : Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate impurities or isomer formation, necessitating repeat synthesis .
Q. What are the standard reaction pathways for modifying the compound’s functional groups?
- Oxidation : Convert hydroxyl or thio groups to ketones/sulfoxides using KMnO₄ or H₂O₂.
- Reduction : Sodium borohydride (NaBH₄) reduces carbonyls to alcohols.
- Substitution : Halogenation (e.g., Cl/Br) at the pyrimidine ring via electrophilic substitution .
Methodological tip : Monitor reaction progress via TLC and adjust pH to prevent degradation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Contradictions often arise from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts.
- Tautomerism : Pyrimidine rings may exhibit keto-enol tautomerism, shifting proton signals.
Resolution :
Q. What experimental designs are optimal for evaluating its biological activity (e.g., anticancer potential)?
- In vitro assays :
- Cell viability : MTT assay on cancer cell lines (IC₅₀ determination).
- Target engagement : Fluorescence polarization to measure binding affinity to kinases or receptors.
- In vivo models : Xenograft studies in mice, dosing 10–50 mg/kg/day .
Data contradiction management : Replicate assays across multiple cell lines and use statistical tools (ANOVA) to address variability. Conflicting IC₅₀ values may stem from differences in cell permeability or metabolic stability .
Q. How can synthesis be scaled for high-throughput screening without compromising purity?
- Automated flow reactors : Enable continuous synthesis with real-time monitoring.
- Parallel synthesis : Use microtiter plates to test diverse reaction conditions (e.g., solvent/base combinations).
Case study : A scaled protocol achieved 90% yield using continuous flow reactors with in-line HPLC purification .
Key Research Challenges
- Mechanistic ambiguity : Conflicting reports on whether biological activity stems from direct target inhibition or metabolite effects. Resolve via metabolite profiling .
- Scalability trade-offs : High-purity small-scale synthesis vs. lower yields in scaled protocols. Hybrid approaches (e.g., semi-batch reactors) recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
